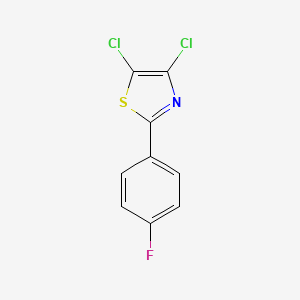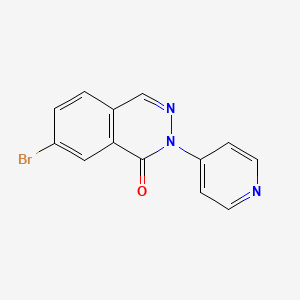
7-Bromo-2-(pyridin-4-yl)phthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-(pyridin-4-yl)phthalazin-1(2H)-one is a chemical compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromine atom and a pyridine ring in its structure suggests that it may exhibit unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(pyridin-4-yl)phthalazin-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromophthalic anhydride and 4-aminopyridine.
Reaction Conditions: The reaction is carried out under reflux conditions in a suitable solvent like ethanol or acetic acid. The mixture is heated to facilitate the formation of the phthalazinone ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are scaled up using large reactors with precise temperature and pressure control.
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.
Automated Purification Systems: Advanced purification systems are employed to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-(pyridin-4-yl)phthalazin-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Reagents such as amines, thiols, and alkoxides are commonly used in substitution reactions.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide are used for oxidation reactions.
Catalysts: Palladium or copper catalysts are often employed in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific diseases.
Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions.
Material Science: It may find applications in the development of new materials with unique properties.
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 7-Bromo-2-(pyridin-4-yl)phthalazin-1(2H)-one depends on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the bromine atom and pyridine ring can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-4-yl)phthalazin-1(2H)-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
7-Chloro-2-(pyridin-4-yl)phthalazin-1(2H)-one: The chlorine atom may impart different chemical properties compared to the bromine atom.
7-Methyl-2-(pyridin-4-yl)phthalazin-1(2H)-one: The methyl group may affect the compound’s steric and electronic properties.
Uniqueness
The presence of the bromine atom in 7-Bromo-2-(pyridin-4-yl)phthalazin-1(2H)-one makes it unique compared to its analogs. Bromine can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and biological activity.
Properties
Molecular Formula |
C13H8BrN3O |
|---|---|
Molecular Weight |
302.13 g/mol |
IUPAC Name |
7-bromo-2-pyridin-4-ylphthalazin-1-one |
InChI |
InChI=1S/C13H8BrN3O/c14-10-2-1-9-8-16-17(13(18)12(9)7-10)11-3-5-15-6-4-11/h1-8H |
InChI Key |
WQNHABRZHVVOHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)N(N=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





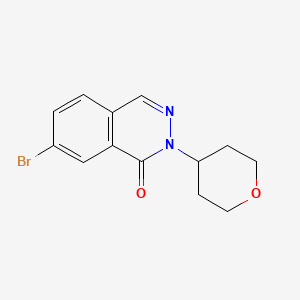
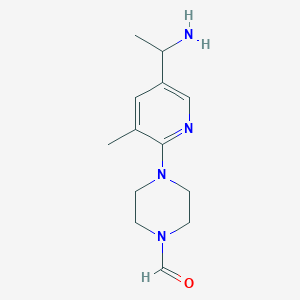
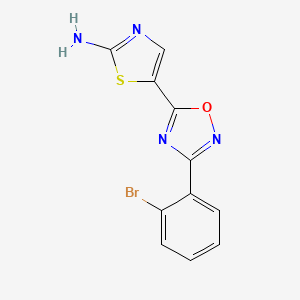
![1-Cyclohexyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B11795969.png)
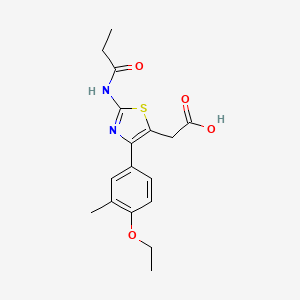
![2-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11795994.png)

